molecular formula C4H7NO4 B8459338 N-formyl serine

N-formyl serine

Cat. No.: B8459338
M. Wt: 133.10 g/mol
InChI Key: UAROCWWNIPLGMK-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Derivatives and Modified Peptides

N-formyl serine is classified as an amino acid derivative, specifically an N-acylated amino acid. The formylation of the primary amine group alters the chemical properties of the serine molecule, neutralizing its charge at neutral pH and changing its hydrogen bonding capabilities. This modification is a type of post-translational modification (PTM) when it occurs on a serine residue within a peptide chain, although it is more commonly encountered as an artificial modification during analytical procedures. creative-proteomics.com

In the context of peptide science, amino acids are often chemically modified with protecting groups to control reactions during synthesis. For instance, serine's sidechain hydroxyl group is commonly protected with groups like a benzyl (B1604629) ether (Bzl) in Boc-based chemistry or a tert-butyl (tBu) ether in Fmoc-based chemistry to prevent unwanted side reactions. peptide.com Formylation of the N-terminus represents another type of modification. While N-formylmethionine is the classic example used by prokaryotes to initiate protein synthesis, other N-formylated amino acids, including N-formyl serine, are available for specialized peptide synthesis. genscript.com

Research has utilized N-formyl serine derivatives as model compounds to understand protein structure. For example, N-formyl-serineamide (For-Ser-NH2) has been the subject of computational studies to analyze the conformational behavior of serine residues within a peptide backbone. researchgate.net These studies reveal that the interaction between the side-chain hydroxyl group and the amide backbone is strongly coupled, influencing the local conformation of the peptide chain. researchgate.net Furthermore, N-formyl serine is recognized as a precursor in metabolic pathways, where it can contribute formyl groups for processes such as nucleotide synthesis, and as a building block in synthetic biology. evitachem.com

Historical Perspectives on Formylation in Biological Systems

The scientific understanding of formylation in biology has deep roots, beginning with a landmark discovery in 1964 by Marcker and Sanger, who identified N-formylmethionine (fMet) in E. coli. wikipedia.org This discovery was pivotal, establishing that fMet, carried by a specific initiator tRNA (tRNAfMet), is the first amino acid incorporated during protein synthesis in bacteria. wikipedia.orgpnas.org This process is catalyzed by the enzyme methionyl-tRNAMet transformylase, which transfers a formyl group from 10-formyl-tetrahydrofolate to the methionine attached to the initiator tRNA. wikipedia.orgnih.gov The formyl group is crucial for the efficient binding of the initiator tRNA to the ribosomal P-site, a key step in translational initiation. pnas.org For many years, this was considered a hallmark of prokaryotic biology, but it is now known to be essential for protein synthesis initiation in organelles of eukaryotic cells, namely mitochondria and chloroplasts. creative-proteomics.comnih.gov

Beyond its role in initiating protein synthesis, formylation is a fundamental reaction in other core metabolic pathways. Two critical steps in the de novo biosynthesis of purines, the building blocks of DNA and RNA, involve the addition of a formyl group. wikipedia.org These reactions are catalyzed by glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxyamide ribotide (AICAR) transformylase, respectively. wikipedia.org Historically viewed as a predominantly prokaryotic modification, the role of formylation in eukaryotic biology, particularly within mitochondria, has gained increasing recognition, with defects in these pathways linked to human diseases. pnas.org

Table 1: Key Formylation Reactions in Biological Systems

Biological Process Key Enzyme(s) Function of Formylation Organism/System
Protein Synthesis Initiation Methionyl-tRNAMet transformylase Formylates the initiator methionine to form fMet-tRNAfMet, enabling binding to the ribosome. wikipedia.orgpnas.org Bacteria, Mitochondria, Chloroplasts creative-proteomics.comnih.gov
Purine (B94841) Biosynthesis GAR transformylase, AICAR transformylase Incorporates formyl groups into the purine ring structure during its de novo synthesis. wikipedia.org Widespread

| Histone Modification | Not fully elucidated | N-formylation of lysine (B10760008) residues on histone proteins has been observed. nih.gov | Eukaryotes |

Overview of Research Trajectories for N-Formyl Serine

Modern research involving N-formyl serine and related formylation processes follows several distinct trajectories, from investigating the origins of life to improving the accuracy of advanced analytical techniques.

Prebiotic Chemistry: A significant area of research explores the role of formamide (B127407) (HCONH₂) as a solvent for prebiotic chemistry. Studies have shown that N-formylaminonitriles, the precursors to amino acids, can form readily from simple molecules like aldehydes and cyanide in a formamide solution, even without ammonia (B1221849). acs.org This work has demonstrated that serine nitrile can be formylated under these conditions, yielding N-formyl serine nitrile and other derivatives. acs.org This suggests a plausible pathway for the formation of protected amino acid derivatives on the primitive Earth, where the formyl group could have shielded the molecule from degradation and facilitated subsequent steps toward peptide formation. evitachem.comacs.org

Table 2: Products Identified from the Formylation of Serine Nitrile (Ser-CN) in Formamide Data derived from studies under simulated prebiotic conditions.

Reactant Condition Identified Products

Proteomics and Analytical Chemistry: A major focus in proteomics research is the characterization and avoidance of artificial modifications that can arise during sample preparation and analysis. The use of formic acid (HCOOH) as a solvent for protein solubilization and as a mobile phase additive in mass spectrometry has been shown to cause unwanted formylation of peptides. nih.govacs.org Research has demonstrated that both N-formylation (primarily on lysine residues) and O-formylation (on serine and threonine residues) can occur. nih.gov Detailed investigations have defined the conditions that promote this artifact, such as high formic acid concentration, elevated temperature, and long incubation times. nih.gov Consequently, protocols have been developed to mitigate this issue, for example, by maintaining samples in concentrated formic acid at or below -20°C, which effectively prevents formylation even over 24 hours. nih.gov

Metabolic and Disease-Related Studies: While direct studies on N-formyl serine metabolism are limited, research on related compounds provides context. For instance, elevated plasma levels of N-formyl-methionine are emerging as a biomarker for mitochondrial dysfunction and are predictive of mortality in conditions like septic shock. nih.gov In these same septic shock patients, a significant decrease in serine levels was observed. nih.gov Serine is a key source for the one-carbon metabolic pathways that produce the 10-formyl-tetrahydrofolate required for formylation reactions. mdpi.com This inverse relationship between serine and f-Met points to a potential disruption in the metabolic linkage between serine availability and formylation processes during severe illness. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

(2S)-2-formamido-3-hydroxypropanoic acid

InChI

InChI=1S/C4H7NO4/c6-1-3(4(8)9)5-2-7/h2-3,6H,1H2,(H,5,7)(H,8,9)/t3-/m0/s1

InChI Key

UAROCWWNIPLGMK-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC=O)O

Canonical SMILES

C(C(C(=O)O)NC=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Formyl Serine

Chemoenzymatic and Chemical Synthesis Routes

The synthesis of N-formyl serine can be achieved through several chemoenzymatic and purely chemical methods. These routes offer different advantages concerning yield, purity, and stereochemical control.

Direct Formylation of Serine

The most straightforward approach to synthesizing N-formyl serine is the direct formylation of serine. evitachem.com This method typically involves the reaction of serine with a formylating agent. Common reagents for this purpose include formic acid or formic anhydride, often in the presence of a suitable catalyst to enhance the reaction rate and yield. evitachem.com The reaction conditions, such as temperature and solvent, must be carefully controlled to optimize the formation of the desired N-formyl product and minimize side reactions. evitachem.com

One of the challenges in the direct formylation of serine is the potential for side reactions, particularly O-formylation at the hydroxyl group of the serine side chain. smolecule.com Studies have shown that even dilute solutions of formic acid can induce formylation of serine and threonine residues in peptides. researchgate.netnih.gov The use of concentrated formic acid, while an effective solvent, increases the risk of these modifications. nih.gov Researchers have investigated the influence of temperature, time, and acid concentration to define parameters that limit these unwanted side reactions. nih.gov For instance, maintaining the reaction at or below -20°C can help prevent modification even over extended periods. nih.gov

Alternative formylating agents and systems have been explored to improve selectivity and efficiency. For example, a system using dimethyl carbonate (DMC) and an acid has been developed for the N-formylation of various amino acids, including serine, with high conversion and yields, and without the risk of racemization. rsc.org

Strecker Synthesis Approaches for N-Formyl Serine Derivatives

The Strecker synthesis provides an alternative pathway to N-formyl serine and its derivatives. evitachem.com This classic method for synthesizing amino acids involves the reaction of an aldehyde with cyanide and ammonia (B1221849) to produce an aminonitrile, which is then hydrolyzed to the corresponding amino acid. evitachem.com To obtain N-formyl serine derivatives through this route, subsequent formylation of the resulting amino acid or aminonitrile is necessary. evitachem.com

Racemization-Free Synthesis Techniques for N-Formyl Amino Acid Esters

Maintaining stereochemical integrity is crucial in the synthesis of amino acid derivatives. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can be a significant issue. Early methods for synthesizing N-formyl amino acids sometimes suffered from low yields and racemization, particularly at the β-carbon. smolecule.com

To address this, racemization-free synthesis techniques have been developed. One effective strategy involves the use of N,O-diformyl intermediates. smolecule.com These can undergo selective deformylation under basic conditions to yield the desired N-formyl product without compromising the stereocenter. smolecule.com Additionally, chemoenzymatic methods, which utilize the high selectivity of enzymes, offer a powerful approach to producing enantiopure amino acids and their derivatives. polimi.it For instance, enzymes like acylases can be used for the asymmetric hydrolysis of N-acylated racemic amino acids, where only one enantiomer reacts, allowing for the separation of the desired stereoisomer. polimi.it The use of the N-formyl group in these enzymatic resolutions was an early improvement over other acyl groups due to its easier hydrolysis under milder conditions that minimize racemization. polimi.it

Prebiotic Chemical Synthesis Pathways of N-Formylaminonitriles and Serine Derivatives

The study of prebiotic chemistry seeks to understand the origins of life's building blocks on early Earth. N-formyl amino acids and their precursors are of significant interest in this field.

Formation Under Simulated Early Earth Conditions

Research suggests that N-formylaminonitriles, which are precursors to N-formyl amino acids like N-formyl serine, can form under conditions simulating the primitive Earth. evitachem.com These studies indicate that simple aldehydes and cyanide can react to form these crucial intermediates. evitachem.com This pathway represents a plausible route for the abiotic synthesis of the precursors to essential biological molecules. evitachem.com

Role of Formamide (B127407) as a Solvent in Prebiotic N-Formyl Serine Formation

Formamide (HCONH₂) has been proposed as a key solvent and reactant in prebiotic chemistry. It is a simple molecule that could have been abundant on the early Earth and can serve as a source of both formyl groups and amino groups. Recent studies have demonstrated that N-formylaminonitriles, including derivatives that could lead to N-formyl serine, can form from simple aldehydes and cyanide in formamide solutions, even without the addition of ammonia. evitachem.com This finding highlights the potential of formamide to facilitate the formation of N-formylated compounds under prebiotic conditions, offering a significant pathway for the emergence of complex organic molecules from simple precursors. evitachem.com

Chemical Reactivity and Derivatization of N-Formyl Serine

N-formyl serine, as a derivative of the amino acid serine, possesses reactive functional groups—a carboxylic acid, a hydroxyl group, and a formyl-protected amine—that dictate its chemical behavior. These sites allow for a variety of chemical transformations, making it a versatile precursor in synthetic chemistry. Its reactivity is central to its utility, from peptide synthesis to the formation of more complex molecular architectures.

Condensation Reactions with Amines and Alcohols

The carboxylic acid moiety of N-formyl serine can readily undergo condensation reactions with amines and alcohols to form amides and esters, respectively. These reactions are fundamental in peptide synthesis and the creation of diverse molecular derivatives. For instance, N-acyl derivatives of phenylserine (B13813050) have been successfully condensed with various amines in an ethanol (B145695) solvent to produce the corresponding amine salts. lmaleidykla.lt This process typically involves dissolving the N-acylphenylserine and the selected amine in absolute ethanol, leading to the precipitation of the salt product upon cooling. lmaleidykla.lt

Such condensation reactions are not limited to simple amines. As a derivative of an amino acid, N-formyl serine can condense with other amino acids or peptides, facilitating the elongation of peptide chains. smolecule.com The formyl group serves as a protecting group for the amine, preventing uncontrolled polymerization and allowing for selective reaction at the carboxyl terminus. peptide.com This protective role is crucial in controlled, stepwise peptide synthesis. The reaction with alcohols proceeds similarly, typically under acidic catalysis, to yield the corresponding ester derivatives.

Table 1: Examples of Condensation Reactions

Reactant 1Reactant 2SolventProduct Type
N-acyl-threo-D,L-phenylserine2-aminothiazolineEthanolAmine Salt
N-formyl serineAmino Acid/PeptideVariousPeptide
N-formyl serineAlcoholVariousEster

This table illustrates typical condensation reactions involving N-formyl serine and its analogs, highlighting the formation of new amide and ester bonds.

Hydrolysis Pathways to Serine and Formic Acid

The N-formyl group, while effective as a protecting group, can be removed through hydrolysis to regenerate the parent amino acid, serine. This deprotection step is a key transformation, yielding serine and formic acid as products. smolecule.comevitachem.com The hydrolysis can be carried out under either acidic or basic conditions. evitachem.com

Mild hydrolysis conditions are typically sufficient to cleave the formyl group, which is an advantage in the synthesis of sensitive molecules where harsh deprotection conditions could lead to degradation or racemization. google.com However, the stability of the formyl group is condition-dependent. Studies have shown that in highly concentrated formic acid (e.g., 80%), N-formylation of lysine (B10760008) residues in proteins can occur, indicating that the reaction is reversible and its equilibrium is influenced by factors such as reactant concentration, temperature, and pH. nih.gov To prevent unwanted formylation when using formic acid as a solvent, maintaining a low temperature (at or below -20°C) is effective. nih.gov

Table 2: Hydrolysis of N-Formyl Serine

Starting MaterialConditionProducts
N-Formyl SerineAcidic or Basic HydrolysisSerine, Formic Acid

This table summarizes the basic hydrolysis reaction of N-formyl serine, which cleaves the formyl group to yield the original amino acid and formic acid.

Enzymatic Derivatization Strategies

Enzymes offer highly specific and efficient pathways for the derivatization of N-formyl amino acids, including N-formyl serine. Biocatalytic methods are valuable for producing enantiomerically pure amino acids from racemic mixtures. One such strategy is the enzymatic dynamic kinetic resolution (DKR) of racemic N-formyl-α-amino acids. nih.gov This process can utilize a combination of enzymes, such as L-N-carbamoylase and N-succinyl-amino acid racemase, to convert a racemic mixture of N-formyl amino acids into a single, enantiopure L-α-amino acid. nih.gov

Penicillin acylases are another class of enzymes capable of acting on N-acylated amino acids. While their primary substrates are different, they have been shown to remove certain N-acyl groups under mild conditions, offering a potential route for the enzymatic deprotection of N-formyl serine without the use of harsh chemical reagents. researchgate.net

Furthermore, enzymes involved in one-carbon metabolism are intrinsically linked to serine and its derivatives. Serine hydroxymethyltransferase (SHMT), for example, catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. oup.com In prokaryotes, a novel protein modification has been observed where a formylglycine residue, essential for the catalytic activity of arylsulfatase, is generated from a serine residue. uni-bielefeld.de This demonstrates a sophisticated enzymatic pathway for generating a formyl group on an amino acid backbone, highlighting the diverse enzymatic strategies that can involve serine and its formylated derivatives. uni-bielefeld.de

Table 3: Enzymatic Strategies Involving N-Formyl Amino Acids

Enzyme(s)SubstrateProcessOutcome
L-N-carbamoylase, N-succinyl-amino acid racemaseRacemic N-formyl-α-amino acidsDynamic Kinetic Resolution (DKR)Enantiopure L-α-amino acids
Penicillin AcylaseN-acylated amino acidsHydrolysis / DeprotectionDeprotected amino acid
Formylglycine-generating enzymeSerine residue (in protein)Post-translational modificationCatalytically active formylglycine

This table outlines key enzymatic processes for the derivatization and deprotection of N-formyl amino acids, showcasing the specificity and utility of biocatalysis.

Conformational Analysis and Theoretical Investigations of N Formyl Serine and Its Peptides

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for dissecting the conformational preferences of N-formyl serine and its derivatives. These computational approaches allow for the accurate calculation of molecular energies and properties, providing a detailed picture of the factors that stabilize different spatial arrangements.

Conformational Analysis of N-Formyl-D-Serine-D-Alanine-NH2 Dipeptide

A comprehensive conformational analysis of the N-formyl-D-serine-D-alanine-NH2 dipeptide has been conducted using DFT methods at the B3LYP, B3LYP-D3, and M06-2X levels of theory with a 6-311+G(d,p) basis set. nih.govresearchgate.net This dipeptide serves as a model system to understand the interactions between adjacent amino acid residues.

Initial explorations considered 243 possible conformers based on the rotational possibilities around the backbone and side-chain dihedral angles. nih.govresearchgate.net Of these, computational optimizations located 87 stable conformers, with the remaining structures migrating to more energetically favorable geometries. nih.govresearchgate.net This migration pattern highlights the inherent stability of specific conformational motifs. The study suggests that the more stable models of this dipeptide feature the serine residue in βL, γD, and γL conformations, while the alanine (B10760859) residue prefers γL and γD configurations. nih.govresearcher.life

Backbone/Side-Chain Interactions in N-Formyl Serineamide Models

The conformational behavior of the protein backbone at a serine residue is significantly influenced by interactions between the backbone and the serine side-chain. researchgate.net Studies on N-formyl-serineamide (For-Ser-NH2) have demonstrated a strong coupling between the side-chain (χ1, χ2) and backbone (φ, ψ) conformations. researchgate.netcdnsciencepub.com This coupling is largely attributed to the formation of intramolecular hydrogen bonds between the side-chain hydroxyl group and the amide moiety of the backbone. researchgate.net

Ab initio calculations at the 3-21G level have been employed to optimize selected conformations of For-Ser-NH2. researchgate.net These calculations revealed that changes in the backbone dihedral angles (φ, ψ) lead to shifts in the global minimum on the side-chain's potential energy surface, confirming the strong interdependence of these two structural components. researchgate.netcdnsciencepub.com

Exploration of Potential Energy Surfaces and Stable Conformers

The exploration of the potential energy surface (PES) is fundamental to understanding the relative stabilities of different conformers. For the N-formyl-D-serine-D-alanine-NH2 dipeptide, the PES was investigated by optimizing the 243 possible conformers. nih.govresearchgate.net The results indicated that not all theoretical conformers are stable, with many collapsing into lower-energy structures. nih.gov

The analysis of the PES for N-formyl-L-cysteine-amide, a related molecule, using a genetic algorithm coupled with the semi-empirical AM1 method, identified seven distinct minima: ɣL, ɣD, βL, δD, δL, ɛD, and ɛL. osf.io This highlights the complexity of the conformational landscape even for relatively small peptide models. For the serine-containing dipeptide, the investigation into side-chain-backbone interactions revealed that the most stable conformer, γD–γL, resides in the β-turn region of the Ramachandran map. nih.govresearchgate.net This finding suggests a predisposition for this dipeptide to adopt a β-turn conformation. nih.govresearcher.life

Ramachandran Map Analysis and Beta-Turn Conformations

The Ramachandran plot is an essential tool for visualizing the allowed and disallowed regions of backbone dihedral angles (φ and ψ) for amino acid residues in a peptide chain. expasy.orgbioinformatics.org Analysis of the N-formyl-D-serine-D-alanine-NH2 dipeptide reveals that its most stable conformer, γD–γL, falls within the β-turn region of the Ramachandran map. nih.govresearchgate.net

Beta-turns are crucial secondary structural elements that allow a polypeptide chain to reverse its direction. They are characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. expasy.orgembl.de In the case of the N-formyl-D-serine-D-alanine-NH2 dipeptide, the γD–γL conformation is stabilized by three intramolecular hydrogen bonds, reinforcing its β-turn structure. nih.govresearchgate.net This predisposition to form β-turns is a significant finding, as these structures are critical for the proper folding and function of many proteins. nih.gov

Intramolecular Interactions and Hydrogen Bonding (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds, including weak intramolecular interactions like hydrogen bonds. nih.govresearchsquare.com QTAIM analysis was performed on the β-turn structures of the N-formyl-D-serine-D-alanine-NH2 dipeptide to characterize the intramolecular hydrogen bonds (IHBs). nih.gov

The wave functions for this analysis were generated at the B3LYP-D3/6-311+G(d,p) and M06-2X/6-311+G(d,p) levels of theory. nih.gov The results confirmed that the most stable conformer, γD–γL, is stabilized by three hydrogen bonds. nih.govresearchgate.net In contrast, a less stable β-turn conformer, αLaγL, was found to have only two hydrogen bonds at the B3LYP level and one at the M06-2X level. nih.gov This difference in the number and strength of IHBs contributes to the relative stability of the various conformers.

Spectroscopic Characterization Through Computational Methods

Computational methods can predict spectroscopic properties, such as UV-Vis spectra, which can then be compared with experimental data to validate the calculated structures. Time-dependent DFT (TD-DFT) calculations were used to compute the electronic transitions of the N-formyl-D-serine-D-alanine-NH2 dipeptide. researchsquare.com

The computed UV-Vis spectrum, in conjunction with Natural Bond Orbital (NBO) analysis, revealed five main electronic transition bands. nih.govresearchgate.net These transitions were identified as n → π* transitions primarily involving the intra-ligand alanine moiety of the dipeptide structure. nih.govresearchsquare.com Such computational spectroscopic studies provide a deeper understanding of the electronic structure of the molecule and how it relates to its conformation.

Computed UV-Vis Spectroscopy and Electronic Transitions

Theoretical studies employing time-dependent density functional theory (TD-DFT) have been instrumental in elucidating the electronic properties of N-formyl serine and its peptide derivatives. The computed UV-Vis spectrum for the most stable conformer of an N-formyl-D-serine-D-alanine-NH2 dipeptide revealed five primary electronic transition bands. dntb.gov.uanih.govnih.govresearchgate.net These transitions are predominantly characterized as n → π* transitions originating from the intra-ligand alanine moiety of the dipeptide structure. dntb.gov.uanih.govnih.govresearchgate.net

The prediction of UV-Vis spectra involves calculating the electronic excited states of a molecule, including their energies and the probabilities of transitions between these states. faccts.de Methods like TD-DFT offer a balance of computational speed and accuracy for this purpose. faccts.de The process involves identifying the excitation energies and oscillator strengths for each excited state from the computational output. gaussian.com This data is then used to simulate a spectrum, often by plotting the molar absorptivity (ε) against the wavelength (λ), assuming a Gaussian band shape for the peaks. gaussian.com

For complex molecules like dipeptides, the analysis of excited states can pinpoint the specific molecular orbitals involved in the electronic transitions. For instance, in the case of the N-formyl-D-serine-D-alanine-NH2 dipeptide, the main electronic transitions were attributed to the alanine part of the molecule. dntb.gov.uanih.govnih.govresearchgate.net This level of detail is crucial for understanding how the electronic structure of a peptide is influenced by its constituent amino acids and their conformations.

The following table summarizes the key findings from the computed UV-Vis spectroscopy of an N-formyl serine-containing dipeptide:

Number of Main BandsType of TransitionOrigin of Transition
5n → π*Intra-ligand alanine moiety

This data is based on studies of N-formyl-D-serine-D-alanine-NH2 dipeptide. dntb.gov.uanih.govnih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals, providing a quantitative description of bonding and charge delocalization within a molecule. researchgate.netuni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.deuba.ar

In the context of N-formyl serine and its derivatives, NBO analysis has been employed to understand the stability of different conformers and the nature of intramolecular interactions, such as hydrogen bonds. dntb.gov.uanih.govnih.govresearchgate.net The analysis provides insights into donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.deuba.ar

For example, in a study of an N-acyl homoserine lactone, a related compound, NBO analysis revealed a significant n→π* interaction between the lone pair of the N-acyl oxygen and the π* orbital of the lactone carbonyl group, with an estimated stabilization energy of 0.64 kcal/mol. acs.org This type of interaction can influence the conformation and reactivity of the molecule. acs.org

The following table presents a conceptual summary of the types of interactions that can be analyzed using NBO:

Interaction TypeDonor OrbitalAcceptor OrbitalSignificance
Intramolecular Hydrogen BondLone Pair (e.g., on Oxygen)Antibonding Orbital (e.g., N-H)Stabilizes specific conformations
n→π* InteractionLone Pair (n)Antibonding π* OrbitalInfluences conformation and reactivity
Charge DelocalizationFilled Bonding OrbitalsEmpty Antibonding OrbitalsContributes to molecular stability

Comparative Conformational Studies with Related N-Formyl Amino Acid Derivatives

Studies have compared the conformational landscapes of N-formyl-L-tyrosinamide with N-formyl-L-phenylalaninamide. academie-sciences.fr Despite the difference in their side chains (the presence of a hydroxyl group on the phenyl ring of tyrosine), a significant number of their low-energy conformations were found to have similar geometries. academie-sciences.fr This suggests that for certain backbone folds, the influence of the side chain's functional group is less pronounced.

However, in the case of N-formyl serine, the hydroxyl group in the side chain plays a crucial role in stabilizing certain conformations through intramolecular hydrogen bonding with the peptide backbone. researchgate.net This is a key difference when compared to amino acids with non-polar side chains like alanine or glycine (B1666218). researchgate.netresearchgate.net For instance, ab initio calculations on N-formyl-serineamide have shown a strong coupling between the side-chain and backbone conformations due to the formation of intramolecular hydrogen bonds. researchgate.net

Conformational analyses of various N-formyl amino acid amides, including those of glycine, alanine, valine, isoleucine, and threonine, have revealed that the presence of a Cβ-substituted amino acid (like serine) leads to a significant increase in the breadth of the Cα NMR shielding tensor for sheet-like conformations compared to helical ones. acs.org This highlights the substantial impact of the side chain on the electronic environment of the backbone.

Research on N-formyl-L-serine-L-alanine-NH2 dipeptides has further illustrated these comparative aspects. The stable conformations of this dipeptide often involve specific configurations for both the serine and alanine residues, with β-turn structures being particularly significant. nih.gov The stability of these turns is heavily influenced by intramolecular hydrogen bonds, a feature directly linked to the serine side chain. nih.gov

The following table provides a comparative overview of conformational features in different N-formyl amino acid derivatives:

N-Formyl Amino Acid DerivativeKey Conformational FeatureInfluence of Side Chain
N-Formyl Serine Strong coupling between side-chain and backbone conformations. researchgate.netThe hydroxyl group forms intramolecular hydrogen bonds, significantly influencing stability. researchgate.net
N-Formyl Glycine Generally more flexible due to the lack of a side chain. researchgate.netAbsence of a side chain leads to a different conformational landscape compared to serine. researchgate.net
N-Formyl Alanine The small methyl side chain has a lesser, but still significant, impact on backbone conformation compared to serine. acs.orgThe methyl group is less likely to form strong intramolecular interactions compared to the hydroxyl group of serine.
N-Formyl Tyrosine The bulky aromatic side chain restricts conformational freedom. academie-sciences.frThe hydroxyl group can participate in hydrogen bonding, but the overall shape is dominated by the phenyl ring. academie-sciences.fr

Metabolic and Biochemical Pathways Involving N Formyl Serine Contexts

Role as a Precursor in Diverse Metabolic Pathways

N-formyl serine primarily functions as a precursor molecule that can be broken down to supply substrates for other metabolic routes. evitachem.com Its principal contribution stems from its hydrolysis into serine and formate (B1220265).

Serine Metabolism: The released serine is a non-essential amino acid that is a central hub in metabolism. It serves as a building block for proteins and is a precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine. researchgate.netnih.gov Furthermore, serine is integral to the synthesis of phospholipids (B1166683), such as phosphatidylserine, and sphingolipids. researchgate.net

Formate/One-Carbon Metabolism: The released formate molecule is a key one-carbon (1C) unit. annualreviews.org This single-carbon molecule can enter the folate cycle, where it is converted to 10-formyl-tetrahydrofolate (10-formyl-THF), a critical donor of formyl groups for essential biosynthetic processes. evitachem.comannualreviews.orgtavernarakislab.gr

Through these products, N-formyl serine is indirectly involved in pathways that are fundamental for cell proliferation and maintenance, most notably the synthesis of nucleotides. evitachem.com

Interconnections with One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected pathways that mediate the transfer of one-carbon units for the biosynthesis of a wide range of molecules. Serine and formate, the breakdown products of N-formyl serine, are central to this network.

The Serine-Glycine One-Carbon Pathway (SGOCP) is a crucial metabolic engine, particularly active in proliferating cells. rupress.org At its core, the enzyme Serine Hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that simultaneously transfers the β-carbon of serine to the cofactor tetrahydrofolate (THF), producing 5,10-methylene-THF. researchgate.netnih.govspandidos-publications.com This reaction occurs in both the cytoplasm (via SHMT1) and mitochondria (via SHMT2). researchgate.netnih.gov

The 5,10-methylene-THF generated is a pivotal intermediate that can be used for thymidylate (a pyrimidine (B1678525) nucleotide) synthesis or be further metabolized to other 1C-THF derivatives. researchgate.netspandidos-publications.com By supplying serine upon its hydrolysis, N-formyl serine can directly fuel the SGOCP, influencing the flux through this pathway and the availability of one-carbon units for downstream applications. The regulation of SGOCP is complex, responding to the availability of serine and the cellular demand for the pathway's outputs, such as nucleotides and reducing equivalents (NADPH). rupress.orgnih.gov

The de novo synthesis of purine (B94841) nucleotides (adenosine and guanosine) is heavily dependent on one-carbon metabolism. The assembly of the purine ring requires two carbon atoms to be donated from formyl groups. nih.gov These donations are mediated by 10-formyl-THF. nih.govtavernarakislab.gr

The one-carbon units for this process are primarily sourced from serine via the SGOCP. researchgate.netnih.gov In the mitochondria, 5,10-methylene-THF (from the SHMT2 reaction) is oxidized to 10-formyl-THF, which is then often converted to formate. nih.govtavernarakislab.gr This formate can be transported to the cytoplasm, where it is re-attached to THF to form cytosolic 10-formyl-THF. researchgate.netnih.govnih.gov This cytosolic 10-formyl-THF is the direct donor for the two formylation steps in purine synthesis, catalyzed by the enzymes GART and ATIC. nih.gov

N-formyl serine can contribute to this process in two ways:

By providing serine, which initiates the canonical SGOCP pathway for generating 1C units. researchgate.net

By directly releasing formate, which can be used in the cytoplasm to generate the 10-formyl-THF needed for purine ring assembly. evitachem.comannualreviews.org

Key Enzymes in Related Metabolic Pathways
EnzymeFunctionPathway
Serine Hydroxymethyltransferase (SHMT1/2)Reversibly converts serine to glycine, transferring a one-carbon unit to THF. researchgate.netspandidos-publications.comSGOCP
Methylene-tetrahydrofolate Dehydrogenase (MTHFD)Oxidizes 5,10-methylene-THF to 10-formyl-THF. nih.govspandidos-publications.comOne-Carbon Metabolism, Folate Cycle
Phosphoribosylglycinamide Formyltransferase (GART)Uses 10-formyl-THF to add a formyl group during purine synthesis. nih.govPurine Biosynthesis
Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (ATIC)Uses 10-formyl-THF for the final formylation step in purine synthesis. nih.govPurine Biosynthesis
Peptide Deformylase (PDF)Removes the N-terminal formyl group from nascent proteins in prokaryotes. nih.govresearchgate.netProtein Maturation
Methionyl-tRNA Formyltransferase (FMT)Adds a formyl group to methionine on the initiator tRNA in prokaryotes. microbialcell.comnih.govProtein Synthesis Initiation

Formate is a key, mobile intermediate that links mitochondrial and cytosolic one-carbon metabolism. annualreviews.orgnih.gov The consensus model suggests that the primary role of the mitochondrial folate pathway is to produce formate from serine. nih.govnih.gov This formate then diffuses into the cytoplasm, where it is utilized for various biosynthetic reactions, including purine synthesis. nih.gov

The hydrolysis of N-formyl serine to yield free formate provides a direct entry point into this system. evitachem.com This bypasses the mitochondrial steps of serine import and conversion, delivering formate directly for cytosolic processes. Folate metabolism is essential for this, as the enzyme 10-formyl-THF synthetase is required to ligate formate to THF, an ATP-dependent reaction that activates the one-carbon unit for biosynthetic use. annualreviews.orgfrontiersin.org Conversely, the release of formate from 10-formyl-THF is also a possible reaction. frontiersin.org The interconversion between formate and 10-formyl-THF is a critical node, balancing the supply and demand of one-carbon units. annualreviews.orgportlandpress.com

Contribution of Formyl Groups to Purine Biosynthesis

The Serine Shunt and Formate-to-Formaldehyde Conversion Mechanisms

Recent advances in synthetic biology have led to the design of novel pathways for carbon assimilation. One such pathway is the "Serine Shunt," an engineered route designed to convert formate into formaldehyde (B43269), a more reactive C1 building block. oup.comresearchgate.net

The Serine Shunt operates in a cyclical manner:

Condensation: Formate is assimilated by condensation with glycine to produce serine. This step is analogous to the reverse reaction of the glycine cleavage system and effectively incorporates the formate carbon into an amino acid backbone. oup.com

Cleavage: The newly synthesized serine is then cleaved by a serine aldolase (B8822740) into formaldehyde and glycine. oup.com

The net result of this shunt is the conversion of one molecule of formate into one molecule of formaldehyde, with glycine acting as a catalytic carrier. oup.comresearchgate.net This pathway is energetically efficient, consuming one ATP and one NADPH per mole of formate reduced. oup.com As N-formyl serine is a direct source of formate, it could serve as a feedstock for this engineered pathway, enabling organisms to utilize it for the production of formaldehyde, which can then be assimilated into central metabolism. oup.comnih.gov

N-Terminal Protein Formylation and its Metabolic Significance in Prokaryotes

In bacteria, as well as in eukaryotic organelles like mitochondria and chloroplasts, the initiation of protein synthesis is a highly conserved process that begins with a modified amino acid, N-formylmethionine (fMet). microbialcell.comwikipedia.org The enzyme methionyl-tRNA formyltransferase catalyzes the transfer of a formyl group from 10-formyl-THF to methionine that is already attached to the initiator tRNA (tRNAfMet). microbialcell.comnih.gov This fMet-tRNAfMet is then delivered to the ribosome to start translation. wikipedia.org

While N-formylmethionine is the canonical initiator, the presence of the N-terminal formyl group itself has significant metabolic implications:

Protein Maturation: The formyl group is typically removed from the nascent polypeptide chain co-translationally by the enzyme peptide deformylase (PDF). nih.govwikipedia.org This is often followed by the removal of the methionine residue itself by methionine aminopeptidase (B13392206) (MAP). nih.gov The efficiency of this removal is crucial for generating functional proteins.

Quality Control: The retention of the N-terminal formyl group can act as a degradation signal (a degron). nih.govmicrobialcell.com This suggests that N-formylation may be part of a quality control mechanism to target improperly folded or slowly processed proteins for destruction. microbialcell.com

Immune Recognition: Since N-formylated proteins are characteristic of bacteria but generally absent from the eukaryotic cytoplasm, the vertebrate immune system has evolved to recognize N-formylated peptides as a sign of bacterial invasion or tissue damage (from mitochondria). wikipedia.org Peptides starting with fMet are potent chemoattractants for immune cells like neutrophils. wikipedia.orgpnas.org

Although N-formyl serine is not the standard initiator for protein synthesis in prokaryotes, its formylated nature is a key feature it shares with the crucial fMet molecule. The metabolic pathways that generate the 10-formyl-THF required for fMet synthesis are the same ones that N-formyl serine can influence through its breakdown products, serine and formate. evitachem.comnih.gov

Initiation of Protein Synthesis with N-Formylmethionine and Broader Implications

In bacteria, the initiation of protein synthesis is a highly regulated process that begins with a specific modified amino acid, N-formylmethionine (fMet). drugbank.comnih.gov This process is distinct from the initiation of protein synthesis in the cytosol of eukaryotic cells, which uses an unmodified methionine. microbialcell.combmbreports.org The initiator tRNA carries this formylated methionine to the ribosome, a crucial step for the commencement of polypeptide chain elongation. drugbank.com While N-formylmethionine is the primary initiator, the concept of N-terminal formylation has broader implications for protein function and stability.

The formyl group at the N-terminus of nascent bacterial proteins is often removed co-translationally by an enzyme called peptide deformylase. microbialcell.comresearchgate.net However, a number of proteins retain this formyl group, suggesting that N-terminal formylation is not merely a transient modification but can be a stable post-translational modification with specific functional consequences. nih.gov The retention or removal of the formyl group can influence a protein's structure, function, and even its degradation. microbialcell.commicrobialcell.com This highlights the importance of N-terminal modification in shaping the cellular proteome.

Recent studies have even uncovered the existence of N-formylated proteins in the cytosol of eukaryotes, particularly under conditions of cellular stress. bmbreports.org This finding challenges the long-held belief that N-formylation is exclusive to bacteria and organelles of bacterial origin like mitochondria and chloroplasts. bmbreports.org The presence of N-formylated proteins in eukaryotes suggests a conserved and potentially important role for this modification across different domains of life.

Formyl Group Donor Mechanisms (Formyl-Tetrahydrofolic Acid)

The formyl group required for the formylation of methionyl-tRNA is donated by a specific carrier molecule, 10-formyltetrahydrofolate (formyl-THF). microbialcell.comnih.gov This molecule is a key player in one-carbon metabolism, a set of essential biochemical reactions that transfer one-carbon units for the synthesis of various biomolecules, including amino acids and nucleotides.

The synthesis of formyl-THF itself involves several enzymatic steps. Serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine to glycine, simultaneously transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. wikipedia.org This intermediate is then converted to 10-formyl-THF through the action of other enzymes. wikipedia.org Thus, serine metabolism is directly linked to the availability of formyl groups for processes like the initiation of protein synthesis.

The enzyme responsible for transferring the formyl group from formyl-THF to the initiator methionyl-tRNA is methionyl-tRNA formyltransferase (Fmt). nih.gov The efficiency of this reaction is crucial for ensuring the proper initiation of protein synthesis in bacteria.

Role of Formylated Proteins in Bacterial Central Metabolic Processes

Formylated proteins are not just relics of the initiation of translation; they play active roles in various central metabolic processes in bacteria. nih.gov Studies on Staphylococcus aureus have revealed that the absence of protein formylation, due to the lack of the Fmt enzyme, leads to significant metabolic perturbations. nih.gov

For instance, fmt mutant strains of S. aureus show defects in anaerobic arginine degradation and pyruvate (B1213749) oxidation. nih.gov This indicates that specific proteins involved in these pathways require N-terminal formylation for their proper function. The retention of the formyl group appears to be crucial for the activity or stability of these particular metabolic enzymes. nih.gov

Furthermore, the lack of formylation can affect the folic acid metabolism, as evidenced by the increased susceptibility of fmt mutants to drugs that target this pathway. nih.gov These findings underscore the integral role of N-terminal formylation in maintaining metabolic homeostasis in bacteria. The fact that this modification has been conserved throughout bacterial evolution suggests its critical importance for bacterial physiology. nih.gov

Enzymatic Reactions Utilizing Serine Derivatives in Cellular Metabolism

Serine and its derivatives are central to a wide array of enzymatic reactions that are fundamental to cellular metabolism. evitachem.comnih.gov As a precursor, serine contributes to the biosynthesis of other amino acids, such as glycine and cysteine, and is a key component in the synthesis of phospholipids and sphingolipids. nih.govresearchgate.net

Enzymes that act on serine derivatives are involved in pathways critical for cell proliferation and metabolic balance. evitachem.com For example, serine hydroxymethyltransferase (SHMT) not only participates in one-carbon metabolism but also links serine metabolism to nucleotide synthesis. wikipedia.orgresearchgate.net The activity of such enzymes is tightly regulated to meet the cell's metabolic demands. evitachem.com

Derivatives of serine, including N-formyl serine, can act as substrates or inhibitors for various enzymes. smolecule.comontosight.ai For instance, some serine derivatives have been investigated for their potential to modulate enzymatic reactions, which could have implications for therapeutic interventions. ontosight.ai The study of how enzymes interact with serine and its modified forms, like N-formyl serine, provides valuable insights into the intricate network of metabolic pathways and their regulation. evitachem.com

Academic Research Applications of N Formyl Serine

N-formyl serine, a derivative of the amino acid serine, has emerged as a valuable molecule in various fields of scientific inquiry. Its unique chemical structure allows it to serve as a tool for investigating fundamental biological processes, a building block in synthetic applications, and a subject of study for understanding the origins of life and the principles of molecular interactions.

Emerging Research Avenues and Methodological Advancements

Development of Novel Analytical Methodologies for N-Formyl Serine Detection and Quantification

The accurate detection and quantification of N-formyl serine in complex biological and chemical matrices are crucial for understanding its function. While methods for similar formylated compounds exist, specific and sensitive methodologies for N-formyl serine are an active area of development.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) stands out as a primary tool for the analysis of modified amino acids. vulcanchem.compnas.org For related compounds like N-formyl-methionyl-L-serine, LC-HRMS enables quantification in plasma with high mass accuracy (<5 ppm). vulcanchem.com Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been rigorously developed to quantify N⁶-formyl-lysine, another formylated amino acid, in proteins. pnas.org These methods often involve the use of stable-isotope-labeled internal standards to ensure accuracy. nih.gov

A novel approach for amino acid analysis involves the derivatization of multiple functional groups to improve the hydrophobicity and basicity of the analytes, thereby enhancing their detection by LC-MS/MS. researchgate.net This strategy has been successfully applied to a range of amino acids, including N-formyl-l-methionine, achieving detection limits in the femtomole range (5.4-91 fmol). researchgate.net Adapting such derivatization strategies for N-formyl serine could significantly improve its detection sensitivity. While commercial ELISA kits for formyl peptides are available, their specificity can be limited due to cross-reactivity with structurally similar peptides, often necessitating MS-based validation. vulcanchem.com

The table below summarizes key parameters and findings from analytical methods developed for related N-formylated compounds, which could be adapted for N-formyl serine.

Analytical TechniqueAnalyteMatrixKey Parameters & Findings
LC-HRMSN-formyl-L-methionyl-L-serinePlasmaPositive electrospray ionization (+ESI), Mass Accuracy: <5 ppm, C18 column. vulcanchem.com
LC-MS/MSN⁶-formyl-lysineHistone ProteinsRequires protein hydrolysis and derivatization (e.g., with PITC) for quantification. pnas.org
LC-MS/MSN-formyl-l-methionineStandard SolutionDerivatization of multiple functional groups improves sensitivity; detection limits of 5.4-91 fmol. researchgate.net
Immunoassays (ELISA)Formyl peptidesGeneralExperimental; may suffer from cross-reactivity, requiring MS-based confirmation. vulcanchem.com

Advanced Computational Approaches for Comprehensive Conformational Landscape Exploration

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamics of molecules like N-formyl serine, which are critical to their biological function. researchsquare.comnih.gov Advanced methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to explore the conformational landscape of N-formylated peptides. nih.govevitachem.com

These computational analyses are performed using software packages like GAUSSIAN, and the nature of intramolecular interactions, such as hydrogen bonds, is further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). researchsquare.comnih.gov The insights gained from these in silico studies are invaluable for interpreting experimental data from NMR spectroscopy and X-ray crystallography and for predicting molecular interactions. nih.govcdnsciencepub.com

The following table highlights different computational methods and their applications in studying N-formylated peptides.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Conformational analysis of N-formyl-D-serine-D-alanine-NH2. nih.govresearchgate.netIdentification of stable conformers, relative energies, and influence of side-chain on backbone structure. nih.gov
Time-Dependent DFT (TD-DFT)Calculation of theoretical UV-Vis spectra. researchsquare.comPrediction of electronic transitions. researchsquare.com
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular hydrogen bonds. researchsquare.comnih.govCharacterization of the nature and strength of non-covalent interactions stabilizing specific conformations. nih.gov
Molecular Dynamics (MD)Simulation of molecular behavior over time. evitachem.comProvides understanding of conformational dynamics and transitions between different states. evitachem.com

Further Elucidation of N-Formyl Serine's Precise Role in Specific Metabolic Branch Points and Regulatory Networks

Serine is a central hub in metabolism, connecting glycolysis with the one-carbon (1C) metabolic network, which is essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. oup.comrupress.orglife-science-alliance.org The 1C network involves the transfer of one-carbon units, such as formyl groups, via a tetrahydrofolate (THF) carrier. nih.govresearchgate.netproteopedia.org While the role of formyl-THF is well-established in purine (B94841) synthesis and the formylation of initiator methionyl-tRNA in bacteria and mitochondria, the specific function of free N-formyl serine as a signaling molecule or metabolic intermediate is an area of active investigation. nih.govnih.govtavernarakislab.gr

Furthermore, N-formylated peptides are recognized by formyl peptide receptors (FPRs) on immune cells, acting as potent chemoattractants that signal infection or tissue damage. vulcanchem.comnih.govnih.gov The serine residue within such peptides can influence receptor binding and signaling. For instance, specific serine residues in the C-terminal tail of the FPR itself are critical for regulating its signaling and trafficking through phosphorylation. nih.gov While these studies focus on N-formyl peptides, they open the question of whether the free amino acid N-formyl serine could act as a ligand or modulator in these or other signaling pathways.

The serine-glycine-one-carbon (SGOC) pathway is a complex network with multiple branch points. rupress.org Serine is catabolized to glycine (B1666218) and a one-carbon unit, or it can be a source of other metabolites. oup.comlife-science-alliance.org The potential for N-formyl serine to act as an allosteric regulator or a competitive inhibitor at key enzymatic nodes within this network, such as serine hydroxymethyltransferase (SHMT), is a compelling hypothesis for future research.

Interdisciplinary Studies Bridging Prebiotic Chemistry, Synthetic Biology, and Systems Metabolism

The study of N-formyl serine sits (B43327) at the crossroads of several scientific fields, offering unique opportunities for interdisciplinary research.

Prebiotic Chemistry: The origin of life required the formation of key biomolecules from simple chemical precursors. Recent research has shown that N-formylaminonitriles, the precursors to N-formylated amino acids, can form readily from aldehydes and cyanide in a formamide (B127407) solvent, even without added ammonia (B1221849). acs.orgnih.gov This suggests a plausible prebiotic route to compounds like N-formyl serine on the early Earth. evitachem.comacs.org The N-formyl group is significant because it could have protected early amino acids and peptides from degradation, for instance, by preventing the formation of diketopiperazines during peptide synthesis. acs.orgspringernature.com This aligns with the observation that modern biological peptide synthesis in bacteria and mitochondria is initiated with N-formylmethionine. nih.govspringernature.com

Synthetic Biology and Systems Metabolism: Synthetic biology aims to design and construct new biological parts, devices, and systems. Metabolic engineering, a key area of synthetic biology, seeks to optimize cellular pathways for the production of valuable chemicals. nih.govresearchgate.net There has been significant success in engineering E. coli for the high-yield production of L-serine from glucose. nih.govresearchgate.net These efforts involve detailed analysis of the metabolic network using transcriptome and intermediate metabolite analysis to identify and overcome bottlenecks. nih.gov While current work focuses on L-serine, these engineered strains could serve as a platform for producing N-formyl serine by introducing a suitable formyltransferase enzyme. Furthermore, constructing synthetic pathways, such as a reductive glycine pathway, allows for the assimilation of one-carbon compounds like formate (B1220265), directly linking to the precursors of N-formyl serine. acs.org Such engineered systems provide powerful models to study the impact of N-formyl serine on cellular networks, bridging the gap between in vitro findings and in vivo biological relevance. zkbs-online.de

The integration of these fields is creating a deeper understanding of N-formyl serine, from its potential ancient origins to its modern metabolic and signaling roles, and paving the way for novel biotechnological applications.

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-formyl serine in laboratory settings?

N-formyl serine synthesis typically involves formylation of serine using formic acid derivatives (e.g., formic anhydride) under controlled pH and temperature. Post-synthesis, characterization includes:

  • Nuclear Magnetic Resonance (NMR) : To confirm the formyl group (δ ~8.0–8.2 ppm for formyl protons) and serine backbone (δ 3.5–4.0 ppm for α-hydrogen).
  • Mass Spectrometry (MS) : To validate molecular weight (C₄H₇NO₄; theoretical m/z 149.03).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of formyl group) and ~3300 cm⁻¹ (N-H/O-H stretches).
    Ensure reproducibility by documenting reaction conditions (solvents, catalysts, purity >95%) and adhering to reporting standards for synthetic procedures .

Q. How can researchers detect and quantify N-formyl serine in biological samples?

Common methodologies include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Using hydrophilic interaction liquid chromatography (HILIC) for polar compound separation and MRM transitions for quantification.
  • Immunoassays : Custom antibodies targeting the formyl group (cross-reactivity with other N-formyl peptides must be validated).
  • Fluorescent Probes : Chemosensors designed to bind formyl moieties (e.g., dansyl hydrazine derivatives).
    Calibrate with synthetic standards and account for matrix effects in biological fluids (e.g., plasma, cell lysates) .

Advanced Research Questions

Q. What experimental models are suitable for studying N-formyl serine’s role in immune signaling pathways?

  • In Vitro :
    • Neutrophil Chemotaxis Assays : Measure migration toward N-formyl serine gradients using Boyden chambers. Compare responses to known agonists like fMLP (N-formyl methionyl-leucyl-phenylalanine) .
    • Receptor Binding Studies : Use radiolabeled (³H/¹⁴C) N-formyl serine in competitive binding assays with FPR1/FPR2-transfected HEK293 cells .
  • In Vivo :
    • Murine Inflammation Models : Administer N-formyl serine in LPS-induced sepsis models; monitor cytokine profiles (IL-6, TNF-α) and neutrophil infiltration via flow cytometry .

Q. How can researchers resolve contradictions in studies linking N-formyl serine to pro-inflammatory vs. anti-inflammatory outcomes?

  • Context-Dependent Analysis : Evaluate concentration-dependent effects (e.g., low doses may activate FPR2 for anti-inflammatory signaling, while high doses overload receptors, causing paradoxical responses).
  • Receptor Isoform Specificity : Use FPR1/FPR2 knockout models to isolate pathways. For example, FPR2 activation often resolves inflammation, whereas FPR1 drives neutrophil recruitment .
  • Metabolite Interference : Screen for endogenous N-formyl peptides (e.g., mitochondrial-derived forms) that may confound results .

Q. What computational strategies support the design of N-formyl serine analogs with enhanced receptor specificity?

  • Molecular Docking : Simulate interactions with FPR1/FPR2 binding pockets (e.g., using AutoDock Vina). Prioritize analogs with higher binding affinity scores.
  • QSAR Modeling : Correlate structural features (e.g., side-chain length, formyl group orientation) with functional outcomes (chemotaxis, cytokine release).
  • MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to predict in vivo efficacy .

Data Presentation and Reproducibility

Q. What are the reporting standards for N-formyl serine studies to ensure reproducibility?

  • Synthetic Protocols : Include molar ratios, purification methods (HPLC gradients, column specifications), and characterization data (NMR/IR spectra, retention times).
  • Biological Assays : Specify cell lines, passage numbers, FBS lot numbers, and statistical methods (e.g., ANOVA with post-hoc tests).
  • Negative Controls : Report results from vehicle-only groups and scrambled peptide analogs .

Q. How should researchers address variability in N-formyl serine stability during long-term experiments?

  • Storage Conditions : Store lyophilized peptides at -80°C; avoid repeated freeze-thaw cycles. In solution, use acidic buffers (pH 4.0–5.0) to minimize hydrolysis.
  • Stability Assays : Perform LC-MS at T0, T24, and T48 hours to quantify degradation products .

Tables for Methodological Reference

Analytical Method Key Parameters Application
LC-MS/MSColumn: HILIC (2.1 × 100 mm, 1.7 µm); Mobile Phase: ACN/H2O (0.1% FA)Quantification in plasma
Fluorescent Probe (Dansyl hydrazine)λex/λem: 340/525 nm; LOD: 10 nMCellular imaging
FPR1 Binding Assay³H-fMLP (1 nM); IC50 calculation via nonlinear regressionReceptor affinity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.